molecular formula C23H22ClN3O7 B2514881 Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899992-68-8

Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No. B2514881
CAS RN: 899992-68-8
M. Wt: 487.89
InChI Key: VPTVOOCLWXYCJC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that is likely to have multiple reactive sites due to the presence of various functional groups such as esters, amides, and chlorophenyl rings. While the specific compound is not directly mentioned in the provided papers, similar compounds with chlorophenyl groups and carboxylate esters have been synthesized and studied, suggesting that the compound of interest may undergo similar reactions and possess comparable properties.

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and interactions with hydrazines. For instance, the cyclization of N-(4-chlorophenyl)-β-alanine with piperidine catalyst led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with hydrazines to yield various derivatives . Another related compound, ethyl 4-[(E)-1-chloro-3-oxoprop-1-en-1-yl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, reacted with substituted hydrazines to give regioisomeric pyrazoles . These studies indicate that the compound of interest may also be synthesized through similar cyclization and substitution reactions.

Molecular Structure Analysis

X-ray diffraction has been used to determine the crystal structures of similar compounds. For example, the crystal structure of ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate was elucidated, revealing two crystallographically independent molecules in the asymmetric unit . Additionally, the molecular geometries of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate were found to be the same, with bifurcated O-H…O hydrogen bonds contributing to the formation of molecular dimers . These findings suggest that the compound of interest may also exhibit specific molecular interactions and geometries that could be studied using X-ray diffraction.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored through their reactions with various reagents. For instance, the reaction of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate with phenylhydrazine hydrochloride led to the synthesis of a new compound, which was characterized by NMR and mass spectral analysis . This indicates that the compound of interest may also participate in reactions with hydrazines or other nucleophiles, leading to the formation of new derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using spectroscopic methods and crystallography. The synthesized compounds were confirmed by IR, 1H NMR, and 13C NMR spectroscopy . The crystallographic analysis provided insights into the molecular structure and stability, with intramolecular hydrogen bonds and π…π interactions being important stabilizing factors . These studies suggest that the compound of interest would likely have similar properties that could be analyzed using these techniques.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

  • Studies have focused on the efficient synthesis of related compounds, emphasizing regioselective synthesis techniques, such as the use of ultrasound irradiation for the cyclocondensation reaction, which offers high yields and reduced reaction times (Machado et al., 2011). Such methodologies highlight the interest in refining chemical synthesis processes to achieve specific structural configurations efficiently.

Potential Antimicrobial Applications

  • Research into the synthesis and characterization of new quinazolines and other related compounds has been motivated by their potential as antimicrobial agents. For example, novel compounds synthesized from reactions involving related chemical structures have been screened for antibacterial and antifungal activities, indicating the exploration of these compounds in pharmaceutical contexts (Desai et al., 2007).

Structural and Molecular Characterization

  • Detailed structural and molecular analyses, including crystallographic data and Hirshfeld surface analysis, have been performed on synthesized compounds to understand their physical and chemical properties better. Such studies are crucial for the development of new materials or pharmaceuticals, providing insights into how molecular structure affects function and interaction with biological targets (Achutha et al., 2017).

Exploration of Anticancer Activity

  • Some synthesized compounds related to the given chemical structure have been evaluated for their in vitro anticancer activity, showcasing the potential therapeutic applications of these molecules. The search for novel anticancer agents continues to be a significant area of scientific research, with structural analogs of known compounds often providing starting points for the development of new therapeutic candidates (Abdel-Motaal et al., 2020).

properties

IUPAC Name

ethyl 1-(2-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClN3O7/c1-4-33-23(30)22-19(12-21(29)27(26-22)17-8-6-5-7-15(17)24)34-13-20(28)25-16-11-14(31-2)9-10-18(16)32-3/h5-12H,4,13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPTVOOCLWXYCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=CC(=C2)OC)OC)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClN3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(2-chlorophenyl)-4-(2-((2,5-dimethoxyphenyl)amino)-2-oxoethoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate

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